molecular formula C35H62O6Si2 B141308 Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether CAS No. 136980-32-0

Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether

Cat. No.: B141308
CAS No.: 136980-32-0
M. Wt: 635 g/mol
InChI Key: SQMOQKQEYJNUJJ-CXNOCVNNSA-N
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Description

Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is a complex organic compound characterized by multiple stereocenters and functional groups This compound is notable for its intricate structure, which includes tert-butyl(dimethyl)silyl groups and a hexahydronaphthalenyl core

Preparation Methods

The synthesis of Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the hexahydronaphthalenyl core, followed by the introduction of the tert-butyl(dimethyl)silyl groups. The final step involves esterification with (2S)-2-methylbutanoic acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of tert-butyl(dimethyl)silyl groups can influence the oxidation process, often requiring specific oxidizing agents.

    Reduction: Reduction reactions may target the oxo group in the oxan-2-yl moiety, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl ether sites. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles such as Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves its interaction with specific molecular targets. The compound’s silyl ether groups can interact with enzymes and receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar compounds include other silyl-protected molecules and hexahydronaphthalenyl derivatives. Compared to these, Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62O6Si2/c1-14-23(2)33(37)39-30-21-27(40-42(10,11)34(4,5)6)19-25-16-15-24(3)29(32(25)30)18-17-26-20-28(22-31(36)38-26)41-43(12,13)35(7,8)9/h15-16,19,23-24,26-30,32H,14,17-18,20-22H2,1-13H3/t23-,24-,26+,27+,28+,29-,30-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOQKQEYJNUJJ-CXNOCVNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H62O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570247
Record name (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136980-32-0
Record name (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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